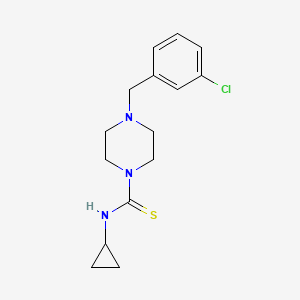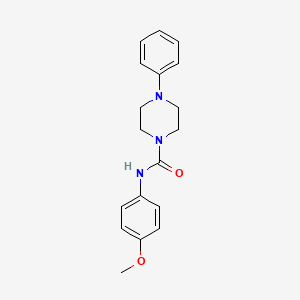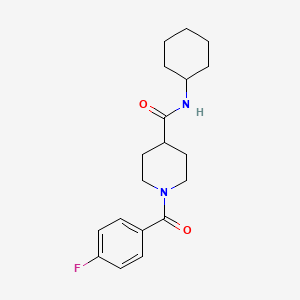
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate, also known as CPDD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate involves the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth and induction of apoptosis. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been shown to induce G2/M cell cycle arrest, leading to the inhibition of cancer cell growth. It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
One of the advantages of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate is its potent anti-cancer activity, which makes it a promising candidate for the development of anti-cancer drugs. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has also been shown to have low toxicity in normal cells, which is an important consideration for drug development. However, S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate. One area of interest is the development of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate. Additionally, further studies are needed to determine the optimal dosing and administration of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate for its potential therapeutic applications.
合成法
The synthesis of S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate involves the reaction of 4-chlorobenzoyl chloride with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propylthiol in the presence of a base. The resulting compound is purified through recrystallization to obtain S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate in a high yield.
科学的研究の応用
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate has been investigated for its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
S-(4-chlorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S/c18-11-5-7-12(8-6-11)23-15(20)9-10-19-16(21)13-3-1-2-4-14(13)17(19)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXZDPCRCMQQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-chlorophenyl) 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanethioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5782983.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5782991.png)

![9-[(2-pyridinylthio)acetyl]-9H-carbazole](/img/structure/B5783002.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5783012.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-3-yl]-5-methoxy-4-propylphenol](/img/structure/B5783021.png)


![9-(4-chlorophenyl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5783038.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5783046.png)
![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5783066.png)

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)